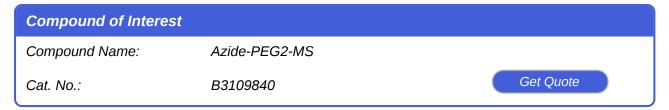


Application Notes and Protocols for Azide-PEG2-MS in Click Chemistry

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of **Azide-PEG2-Ms**, a heterobifunctional linker, in click chemistry applications. This reagent is particularly valuable for bioconjugation, enabling the precise and efficient linkage of molecules for various applications, including the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Introduction

Azide-PEG2-Ms (Azido-PEG2-Methanesulfonate) is a versatile chemical tool featuring a terminal azide group and a terminal mesylate group, separated by a two-unit polyethylene glycol (PEG) spacer. The azide group serves as a handle for bioorthogonal click chemistry reactions, while the mesylate group is an excellent leaving group for nucleophilic substitution reactions with functionalities like amines and thiols. The hydrophilic PEG spacer enhances solubility and reduces steric hindrance during conjugation.

This two-step conjugation strategy involves an initial nucleophilic substitution to attach the linker to a molecule of interest, followed by a click chemistry reaction to conjugate a second molecule. This approach offers high selectivity and efficiency under mild reaction conditions.

Key Features of Azide-PEG2-Ms:



- Orthogonal Reactivity: The azide and mesylate groups react under distinct conditions, allowing for sequential and controlled conjugation.
- PEG Spacer: The hydrophilic PEG linker improves the solubility of the conjugate and minimizes aggregation.[1]
- Versatility: Applicable to a wide range of molecules, including proteins, peptides, and small molecules.
- High Reactivity of Mesylate: The mesyl group readily reacts with nucleophiles such as amines and thiols.[2]

Applications

The unique properties of **Azide-PEG2-Ms** make it suitable for a variety of applications in research and drug development:

- Antibody-Drug Conjugate (ADC) Development: For the site-specific conjugation of cytotoxic drugs to antibodies.
- PROTAC Synthesis: As a flexible linker to connect a target protein binder with an E3 ligase ligand, facilitating targeted protein degradation.[3][4]
- Biomolecule Labeling: For attaching fluorescent dyes, biotin, or other reporter molecules to proteins and other biomolecules.
- Surface Modification: For the functionalization of surfaces in material science applications.

Data Presentation

Table 1: Reactivity of Functional Groups with Azide-PEG2-Ms



Functional Group	Reactive End of Linker	Reaction Type	Typical Conditions
Primary Amine (-NH ₂)	Mesylate (-OMs)	Nucleophilic Substitution	pH 7-9, Room Temperature to 37°C
Thiol (-SH)	Mesylate (-OMs)	Nucleophilic Substitution	pH 7-8, Room Temperature
Alkyne	Azide (-N₃)	CuAAC	CuSO ₄ , Sodium Ascorbate, Ligand (e.g., THPTA), aq. buffer
Strained Alkyne (e.g., DBCO, BCN)	Azide (-N₃)	SPAAC	Physiological pH, Room Temperature or 37°C

Table 2: Representative Reaction Parameters for Click Chemistry with Azide-PEGylated Intermediates



Parameter	Copper-Catalyzed Azide- Alkyne Cycloaddition (CuAAC)	Strain-Promoted Azide- Alkyne Cycloaddition (SPAAC)
Reactants	Azide-functionalized molecule, Terminal alkyne	Azide-functionalized molecule, Strained alkyne (e.g., DBCO)
Catalyst	CuSO ₄ (e.g., 50 μM) and Sodium Ascorbate (e.g., 2.5 mM)	None (Copper-free)
Ligand	e.g., THPTA (e.g., 250 μM)	Not applicable
Solvent	Aqueous buffers (e.g., PBS), DMSO, or mixtures	Aqueous buffers (e.g., PBS), DMSO, or mixtures
Temperature	Room Temperature to 37°C	Room Temperature to 37°C
Reaction Time	30 minutes to 4 hours	1 to 4 hours
Typical Yield	High (often >90%)[5][6]	High
Second-Order Rate Constant (k ₂)	~10 ⁴ - 10 ⁵ M ⁻¹ S ⁻¹	~0.01 - 1 M ⁻¹ s ⁻¹ [7]

Note: The reaction rates for SPAAC can be influenced by the specific strained alkyne, buffer, and pH. The presence of a PEG linker has been shown to enhance SPAAC reaction rates.[8][9]

Experimental Protocols

Protocol 1: General Procedure for Conjugation of a Thiol-Containing Molecule to Azide-PEG2-Ms

This protocol describes the initial step of conjugating a molecule containing a thiol group (e.g., a cysteine residue in a protein) to the mesylate end of the **Azide-PEG2-Ms** linker.

Materials:

- Azide-PEG2-Ms
- Thiol-containing molecule (e.g., protein, peptide)



- Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
- Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) for dissolving the linker
- Quenching solution (e.g., N-acetyl-L-cysteine)
- Purification system (e.g., dialysis, size-exclusion chromatography)

Procedure:

- Dissolve Reactants:
 - Prepare a stock solution of Azide-PEG2-Ms (e.g., 10 mM) in anhydrous DMSO or DMF.
 - Dissolve the thiol-containing molecule in the reaction buffer to a desired concentration (e.g., 1-5 mg/mL).
- · Conjugation Reaction:
 - Add a 10- to 20-fold molar excess of the Azide-PEG2-Ms stock solution to the solution of the thiol-containing molecule. The final concentration of the organic solvent should not exceed 10% (v/v) to avoid denaturation of proteins.
- Incubation:
 - Incubate the reaction mixture at room temperature for 2-4 hours with gentle shaking. The reaction progress can be monitored by LC-MS.
- Quenching (Optional):
 - To stop the reaction, add a 100-fold molar excess of a quenching agent like N-acetyl-Lcysteine to react with any unreacted Azide-PEG2-Ms. Incubate for 1 hour at room temperature.
- Purification:
 - Remove excess, unreacted Azide-PEG2-Ms and quenching reagent by dialysis against PBS or by using a desalting column.



 The resulting azide-functionalized molecule is now ready for the subsequent click chemistry reaction.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of the azide-functionalized molecule from Protocol 1 to an alkyne-containing molecule.

Materials:

- · Azide-functionalized molecule
- Alkyne-containing molecule
- Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
- Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
- Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 100 mM in water)
- Reaction Buffer: PBS, pH 7.4

Procedure:

- Prepare Catalyst Premix:
 - In a microcentrifuge tube, mix the CuSO₄ stock solution and the THPTA ligand stock solution in a 1:5 molar ratio. For example, mix 10 μL of 20 mM CuSO₄ with 50 μL of 100 mM THPTA. Let it stand for 2-3 minutes.
- Set up the Reaction:
 - In a new reaction tube, combine the azide-functionalized molecule and the alkyne-containing molecule (typically a 1.1- to 2-fold molar excess relative to the azide).
 - Add the prepared catalyst premix to the reaction mixture.



- Initiate the Reaction:
 - Add the freshly prepared sodium ascorbate solution to a final concentration of approximately 1-5 mM to initiate the click reaction.
- Incubation:
 - Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.
- Purification:
 - Purify the final conjugate using appropriate chromatographic techniques such as sizeexclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove the copper catalyst, excess reagents, and any byproducts.[2][10]

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free "clicking" of the azide-functionalized molecule from Protocol 1 to a strained alkyne-containing molecule (e.g., DBCO-functionalized).

Materials:

- Azide-functionalized molecule
- Strained alkyne-containing molecule (e.g., DBCO-functionalized)
- Reaction Buffer: PBS, pH 7.4

Procedure:

- Prepare Reactants:
 - Dissolve the azide-functionalized molecule in the reaction buffer to the desired concentration.
 - Dissolve the strained alkyne-containing molecule in a compatible solvent (e.g., DMSO) to prepare a stock solution.



• Set up the Reaction:

 Add the stock solution of the strained alkyne-containing molecule to the solution of the azide-functionalized molecule. A molar excess of the strained alkyne (e.g., 5- to 20-fold) is typically used. Keep the final concentration of the organic solvent low (<10%).

Incubation:

 Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C overnight.

Purification:

 Purify the final conjugate using methods such as SEC or HIC to remove any unreacted starting materials.

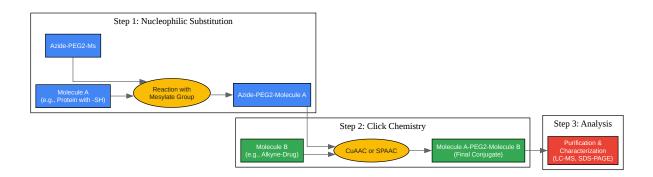
Characterization of the Final Conjugate

The successful synthesis of the final bioconjugate can be confirmed using various analytical techniques:

- Mass Spectrometry (MS): LC-MS or MALDI-TOF MS can be used to determine the
 molecular weight of the conjugate and confirm the addition of the linker and the second
 molecule.[11][12][13]
- SDS-PAGE: To visualize the increase in molecular weight of a protein after conjugation.
- UV-Vis Spectroscopy: To quantify the degree of labeling if one of the conjugated molecules has a distinct absorbance profile.
- High-Performance Liquid Chromatography (HPLC): Techniques like SEC and Reverse-Phase HPLC can be used to assess the purity of the conjugate.[14]

Visualizations

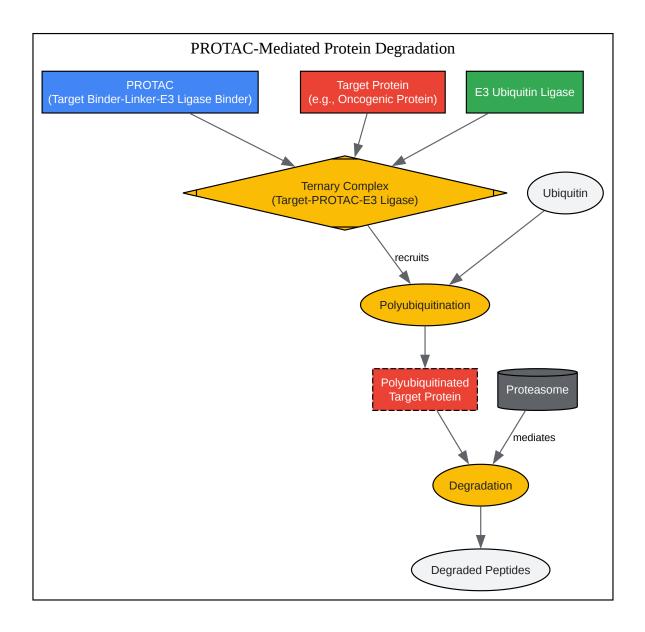




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Caption: Experimental workflow for a two-step bioconjugation using Azide-PEG2-Ms.





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Caption: Signaling pathway of PROTAC-mediated targeted protein degradation.

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